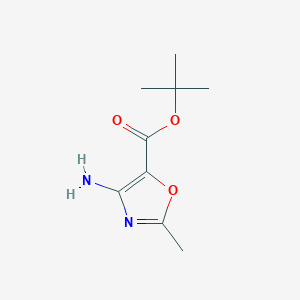
5-Boc-amino-2-methyl-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Boc-amino-2-methyl-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 5-position and a methyl group at the 2-position of the oxazole ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and its role as a synthetic intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Boc-amino-2-methyl-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino ester with urea in ethanol to form the oxazole ring, followed by Boc-protection using Boc-anhydride and DMAP (4-dimethylaminopyridine) as a catalyst . The final product is obtained after saponification with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Boc-amino-2-methyl-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of oxazolines or oxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce oxazolines or oxazolidines .
Aplicaciones Científicas De Investigación
5-Boc-amino-2-methyl-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged for various applications.
Mecanismo De Acción
The mechanism of action of 5-Boc-amino-2-methyl-oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property allows the compound to participate in various biochemical reactions, potentially inhibiting or modulating the activity of target enzymes and receptors.
Comparación Con Compuestos Similares
- O-oxazole (Oo)
- N-oxazole (No)
- Hydroxyisoxazole (Hi)
Comparison: 5-Boc-amino-2-methyl-oxazole is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications. Compared to other oxazole derivatives, it offers distinct advantages in terms of its chemical properties and potential biological activities .
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-2-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5-11-7(10)6(13-5)8(12)14-9(2,3)4/h10H2,1-4H3 |
Clave InChI |
MYOTUWIJVGAMAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















